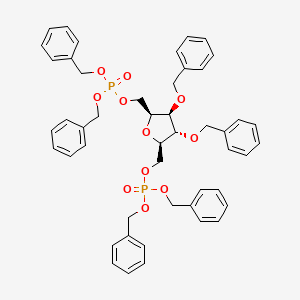
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of benzylation and phosphorylation reactions. The reaction conditions often include the use of solvents like acetone, dichloromethane, and methanol.
化学反应分析
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery.
Industry: It is used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar compounds to 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) include:
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate): This compound has a similar structure but differs in the position of the phosphate groups.
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): Another closely related compound with slight variations in its molecular structure.
属性
分子式 |
C48H50O11P2 |
|---|---|
分子量 |
864.8 g/mol |
IUPAC 名称 |
dibenzyl [(2S,3R,4R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C48H50O11P2/c49-60(53-33-41-23-11-3-12-24-41,54-34-42-25-13-4-14-26-42)57-37-45-47(51-31-39-19-7-1-8-20-39)48(52-32-40-21-9-2-10-22-40)46(59-45)38-58-61(50,55-35-43-27-15-5-16-28-43)56-36-44-29-17-6-18-30-44/h1-30,45-48H,31-38H2/t45-,46+,47-,48-/m1/s1 |
InChI 键 |
OSYHWLAHXOCABN-SYRQOENSSA-N |
手性 SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















